CGK733

Content Navigation

CAS Number

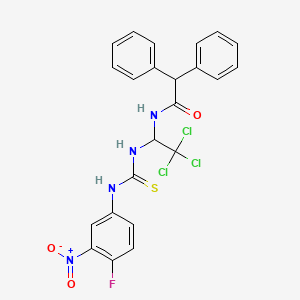

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea (CGK733): A Controversial Compound

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, also known by its alias CGK733, was initially proposed as a potential inhibitor for two key DNA damage response proteins: ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) []. These proteins play a critical role in cellular repair mechanisms following DNA damage. Inhibiting them was thought to be a promising strategy for cancer treatment.

However, the scientific credibility surrounding CGK733 has been significantly tarnished. The original research paper claiming its inhibitory effects on ATM and ATR, published by the Korean Advanced Institute of Science and Technology (KAIST), was later retracted due to irregularities identified upon investigation []. These irregularities cast doubt on the validity of the reported findings.

Subsequent Research on CGK733

Following the retraction of the initial paper, further studies have been conducted to assess CGK733's actual properties. These studies have revealed that CGK733 does not possess any specific inhibitory effect on either ATM or ATR proteins []. This undermines its potential application in targeting the DNA damage response pathway for cancer treatment.

Interestingly, despite the lack of ATM/ATR inhibition, CGK733 has been shown to exhibit some anti-proliferative effects in various cancer cell lines in vitro studies []. These include breast cancer cells (MCF-7, T47D, MDA-MB436), prostate cancer cells (LNCaP), colon cancer cells (HCT116), and even fibroblasts (BALB/c 3T3) []. However, the specific mechanism behind this anti-proliferative activity remains unknown and requires further investigation.

CGK733 is a chemical compound recognized primarily for its role as an inhibitor of ataxia-telangiectasia mutated kinase (ATM) and ataxia-telangiectasia and Rad3-related kinase (ATR). These kinases are crucial in the cellular response to DNA damage, particularly in the activation of checkpoint signaling pathways that regulate cell cycle progression and DNA repair mechanisms. CGK733 has a reported inhibitory concentration (IC50) of approximately 200 nM against both ATM and ATR, making it a potent candidate for research in cancer therapeutics and other applications related to cellular stress responses .

CGK733 exhibits significant biological activity, particularly in cancer biology. It has been shown to induce cell death in various cancer cell lines by blocking critical signaling pathways that promote cell survival. In studies involving breast cancer cells, CGK733 effectively reduced cyclin D1 levels, leading to impaired cell proliferation. Moreover, it has demonstrated potential in alleviating osteoporosis by inhibiting osteoclast differentiation through blockade of RANKL-mediated signaling pathways .

The synthesis of CGK733 involves several steps typical for thiourea-containing compounds. While specific synthetic routes may vary, general methods include:

- Formation of Thiourea: Reaction between an isothiocyanate and an amine.

- Substitution Reactions: Introduction of various functional groups to enhance biological activity.

- Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Detailed protocols can be found in specialized chemical literature focusing on kinase inhibitors .

CGK733 has several promising applications:

- Cancer Treatment: As an ATM/ATR inhibitor, it is being explored for its ability to sensitize cancer cells to chemotherapy and radiotherapy.

- Osteoporosis Management: Research suggests that CGK733 may help mitigate bone loss associated with estrogen deficiency by inhibiting osteoclast activity .

- Cell Cycle Regulation Studies: Its unique mechanism makes it a valuable tool for studying cell cycle dynamics and DNA damage responses.

Interaction studies involving CGK733 have focused on its effects on various cellular pathways:

- Cyclin D1 Degradation: Studies indicate that CGK733 promotes the degradation of cyclin D1 via the ubiquitin-proteasome pathway without affecting its localization within the cell .

- Inhibition of Osteoclastogenesis: It has been shown to inhibit RANKL-induced osteoclast differentiation by blocking calcium oscillations and downstream signaling pathways (NF-κB/MAPK) involved in osteoclast formation .

Several compounds share structural or functional similarities with CGK733, particularly within the context of ATM/ATR inhibition:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Caffeine | Non-selective ATM/ATR inhibitor | Commonly used as a stimulant; also induces DNA damage response |

| KU55933 | Selective ATM inhibitor | Does not affect ATR; used primarily in cancer research |

| AZD6738 | Selective ATR inhibitor | Developed for clinical use; shows promise in combination therapies |

| VE-821 | Selective ATR inhibitor | Focused on enhancing chemotherapy efficacy |

CGK733 stands out due to its dual inhibition of both ATM and ATR kinases, offering a unique therapeutic angle compared to other inhibitors that may target only one pathway or have broader effects without specificity .

Modulation of AMP-activated protein kinase and Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein Pathways

Contrary to its purported role as a kinase inhibitor, CGK733 actually functions as an activator of multiple cellular signaling pathways, most notably the AMP-activated protein kinase and Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathways [5] [6]. This activation represents a fundamental redirection of cellular energy metabolism and stress response mechanisms.

AMP-activated protein kinase Pathway Activation

CGK733 treatment results in significant activation of AMP-activated protein kinase through phosphorylation of threonine 172 in the catalytic alpha subunit [5] [6]. This phosphorylation event is essential for AMP-activated protein kinase activation and occurs in a dose-dependent manner following CGK733 exposure in pancreatic cancer cell lines [5]. The activation of AMP-activated protein kinase is functionally significant, as it is required for downstream cellular effects including p21Waf1/Cip1 expression and caspase-3 cleavage [5].

Mechanistic studies using RNA interference and chemical inhibitors have established that AMP-activated protein kinase activation is necessary but not sufficient for the full spectrum of CGK733's cellular effects [5]. Treatment with compound C, a selective AMP-activated protein kinase inhibitor, or transfection with AMP-activated protein kinase-specific small interfering RNA blocks CGK733-induced p21Waf1/Cip1 expression and reduces caspase-3 activation [5]. However, AMP-activated protein kinase inhibition does not affect CGK733-induced light chain 3-II formation, indicating that AMP-activated protein kinase operates downstream of the initial triggering event [5].

Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein Pathway Activation

Parallel to AMP-activated protein kinase activation, CGK733 triggers the Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein endoplasmic reticulum stress response pathway [5] [7]. This activation involves phosphorylation and activation of Protein kinase RNA-like endoplasmic reticulum kinase, leading to downstream activation of CCAAT-enhancer-binding protein homologous protein transcription factor [5]. The Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathway activation is independent of traditional endoplasmic reticulum stress inducers but appears to be specifically triggered by CGK733 treatment [7].

Chemical inhibition of Protein kinase RNA-like endoplasmic reticulum kinase using GSK2606414 or genetic knockdown of CCAAT-enhancer-binding protein homologous protein using small interfering RNA blocks CGK733-induced p21Waf1/Cip1 expression and caspase-3 cleavage [5]. Interestingly, inhibition of the Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathway enhances CGK733-induced AMP-activated protein kinase phosphorylation, indicating a negative regulatory relationship between these two pathways [5].

Pathway Integration and Calcium Signaling

The Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathway activation by CGK733 extends to calcium homeostasis regulation [7] [8]. CGK733 induces reversible calcium sequestration into vesicles in pancreatic cancer cells, a process that is dependent on CCAAT-enhancer-binding protein homologous protein expression [7]. Knockdown of CCAAT-enhancer-binding protein homologous protein diminishes CGK733-induced vesicular calcium sequestration but does not affect cell death, indicating that calcium sequestration is a parallel consequence of Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein activation rather than a direct mediator of cytotoxicity [7].

Proteomic analysis has revealed that CGK733 treatment alters the expression of endoplasmic reticulum-located calcium-binding proteins, including calumenin and protein S100-A11 [7]. These changes suggest that CGK733-induced Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein activation fundamentally alters cellular calcium buffering capacity and may contribute to the observed non-apoptotic cell death mechanisms [7].

Role in Light chain 3-II Formation and Autophagy-Related Processes

CGK733 induces a unique form of light chain 3-II accumulation that superficially resembles autophagy but lacks the essential characteristics of canonical autophagic processes [5] [6]. This phenomenon represents a novel cellular response that has important implications for understanding CGK733's mechanism of action and its relationship to cellular stress pathways.

Light chain 3-II Formation Characteristics

Treatment with CGK733 results in dose-dependent accumulation of light chain 3-II protein and formation of light chain 3-positive puncta in multiple cell types, including pancreatic cancer cell lines and normal fibroblasts [5] [6]. The light chain 3-II formation is detectable within 6 hours of CGK733 treatment and continues to accumulate with prolonged exposure [5]. Immunofluorescence analysis reveals the formation of distinct light chain 3-positive puncta that morphologically resemble autophagosomes [5].

However, detailed characterization reveals that CGK733-induced light chain 3-II formation is fundamentally different from canonical autophagy [5]. Chloroquine, which blocks autophagosome-lysosome fusion and is commonly used to detect autophagic flux, does not enhance CGK733-induced light chain 3-II accumulation [5]. This finding indicates that CGK733-induced light chain 3-II formation is not accompanied by functional autophagosome maturation and lysosomal degradation [5].

Autophagy-Independent Mechanism

The autophagy-independent nature of CGK733-induced light chain 3-II formation is further supported by the absence of p62/SQSTM1 degradation [5] [9]. p62/SQSTM1 is a selective autophagy substrate that is normally degraded during functional autophagy through its direct interaction with light chain 3 [5]. CGK733 treatment does not reduce p62 protein levels and does not enhance total protein ubiquitination, both of which would be expected if genuine autophagy were occurring [5].

Co-immunoprecipitation experiments demonstrate that CGK733 treatment actually reduces the interaction between p62 and light chain 3, contrary to what would be observed during active selective autophagy [5]. Co-localization studies confirm that p62 and light chain 3-positive puncta do not co-localize following CGK733 treatment, whereas they do co-localize under conditions of induced autophagy [5].

Light chain 3B-Specific Requirement

Genetic studies have revealed that CGK733-induced light chain 3-II formation is specifically dependent on the light chain 3B isoform rather than light chain 3A [5]. Knockdown of light chain 3B using small interfering RNA abolishes CGK733-triggered light chain 3-II accumulation and light chain 3-puncta formation [5]. Conversely, knockdown of light chain 3A does not prevent light chain 3-II formation and actually enhances CGK733-induced AMP-activated protein kinase and Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein activation [5].

This differential requirement for light chain 3B versus light chain 3A suggests that CGK733-induced light chain 3-II formation involves distinct molecular mechanisms compared to canonical autophagy, which typically involves both isoforms [5]. The light chain 3B-specific mechanism appears to be upstream of both AMP-activated protein kinase and Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathway activation, as light chain 3B knockdown blocks both pathways [5].

Upstream Signaling Role

Rather than being a consequence of autophagy induction, CGK733-triggered light chain 3-II formation appears to function as an initial upstream signaling event [5]. Light chain 3B knockdown abolishes CGK733-induced AMP-activated protein kinase phosphorylation, Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein activation, and p21Waf1/Cip1 expression [5]. In contrast, inhibition of AMP-activated protein kinase or Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathways does not affect light chain 3-II formation [5].

This hierarchical relationship establishes light chain 3-II formation as the initiating event in CGK733's mechanism of action, with downstream activation of stress response pathways leading to cell cycle arrest and apoptosis [5]. The molecular basis for this upstream role of light chain 3B remains to be fully elucidated but may involve direct protein-protein interactions with AMP-activated protein kinase or Protein kinase RNA-like endoplasmic reticulum kinase pathway components.

Interactions with Cell Cycle Regulators (Cyclin D1, p21Waf1/Cip1, Retinoblastoma Protein)

CGK733 exerts profound effects on cell cycle regulatory machinery through multiple interconnected mechanisms that ultimately result in cell cycle arrest and apoptosis [10] [11]. These effects involve the rapid degradation of positive cell cycle regulators and the upregulation of cell cycle inhibitors, creating a coordinated shutdown of cell proliferation.

Cyclin D1 Degradation Mechanism

One of the most rapid and prominent effects of CGK733 is the induction of cyclin D1 protein degradation [10] [11]. Treatment of MCF-7 breast cancer cells with 10 μM CGK733 induces a detectable decline in cyclin D1 protein levels within 2 hours of exposure, with maximal degradation occurring between 4 and 6 hours [10]. This effect is dose-dependent, occurring at concentrations as low as 5 μM and reaching maximum efficacy at 10-20 μM [10].

The mechanism of cyclin D1 degradation is dependent on the ubiquitin-proteasome system but is independent of glycogen synthase kinase 3 beta-mediated phosphorylation [10]. Treatment with the proteasome inhibitor MG132 blocks CGK733-induced cyclin D1 loss, confirming proteasomal involvement [10]. However, inhibition of glycogen synthase kinase 3 beta with lithium chloride does not prevent cyclin D1 degradation, indicating that CGK733 utilizes a non-canonical degradation pathway [10].

Importantly, CGK733 does not affect the subcellular localization of cyclin D1, as the protein remains primarily nuclear during degradation [10]. This finding distinguishes CGK733's mechanism from other cyclin D1-targeting agents that promote cytoplasmic translocation through glycogen synthase kinase 3 beta-dependent phosphorylation and CRM1-mediated nuclear export [10].

Retinoblastoma Protein Regulation

The degradation of cyclin D1 has direct consequences for retinoblastoma protein phosphorylation and function [10] [11]. CGK733 treatment reduces both phosphorylated and total retinoblastoma protein levels in MCF-7 cells [10]. This reduction is likely secondary to the loss of cyclin D1, as cyclin D1 forms active kinase complexes with cyclin-dependent kinase 4 and cyclin-dependent kinase 6 that phosphorylate and inactivate retinoblastoma protein [10].

The reduction in retinoblastoma protein phosphorylation is functionally significant because hypophosphorylated retinoblastoma protein retains its growth-suppressive function by binding to E2F transcription factors and preventing S-phase gene expression [10]. Thus, CGK733-induced cyclin D1 loss leads to retinoblastoma protein activation and cell cycle arrest at the G1-S transition [10].

p21Waf1/Cip1 Upregulation

In addition to reducing positive cell cycle regulators, CGK733 significantly increases expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1 [5] [6]. This upregulation occurs through the coordinated activation of both AMP-activated protein kinase and Protein kinase RNA-like endoplasmic reticulum kinase/CCAAT-enhancer-binding protein homologous protein pathways [5]. Inhibition of either pathway individually reduces p21Waf1/Cip1 expression, while simultaneous inhibition of both pathways completely blocks p21Waf1/Cip1 induction [5].

The increase in p21Waf1/Cip1 provides an additional mechanism for cell cycle arrest that is independent of the cyclin D1-retinoblastoma protein pathway [5]. p21Waf1/Cip1 directly binds to and inhibits cyclin-dependent kinase 2-cyclin E complexes that are required for S-phase entry, creating a second checkpoint that reinforces the G1-S arrest [5].

Integrated Cell Cycle Control

The combined effects of cyclin D1 degradation, retinoblastoma protein activation, and p21Waf1/Cip1 upregulation create a robust cell cycle arrest mechanism [10] [5]. This multi-target approach ensures that cell cycle progression is blocked at multiple checkpoints, preventing escape through compensation by alternative pathways [10] [5].

The functional significance of these cell cycle effects is demonstrated by the dose-dependent inhibition of cell proliferation observed across multiple cancer cell lines, including breast, prostate, and colon cancer cells [10] [11]. CGK733 inhibits proliferation at concentrations as low as 2.5 μM, with complete growth arrest occurring at 10-20 μM [10]. Notably, CGK733 also affects non-transformed cells, indicating that its cell cycle effects are not specific to cancer cells [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tang ML, Khan MK, Croxford JL, Tan KW, Angeli V, Gasser S. The DNA damage response induces antigen presenting cell-like functions in fibroblasts. Eur J Immunol. 2014 Apr;44(4):1108-18. doi: 10.1002/eji.201343781. Epub 2014 Feb 16. PubMed PMID: 24375454.

3: Williams TM, Nyati S, Ross BD, Rehemtulla A. Molecular imaging of the ATM kinase activity. Int J Radiat Oncol Biol Phys. 2013 Aug 1;86(5):969-77. doi: 10.1016/j.ijrobp.2013.04.028. Epub 2013 May 29. PubMed PMID: 23726004; PubMed Central PMCID: PMC3710537.

4: Fallone F, Britton S, Nieto L, Salles B, Muller C. ATR controls cellular adaptation to hypoxia through positive regulation of hypoxia-inducible factor 1 (HIF-1) expression. Oncogene. 2013 Sep 12;32(37):4387-96. doi: 10.1038/onc.2012.462. Epub 2012 Oct 22. PubMed PMID: 23085754.

5: Wang H, Zuo B, Wang H, Ren L, Yang P, Zeng M, Duan D, Liu C, Li M. CGK733 enhances multinucleated cell formation and cytotoxicity induced by taxol in Chk1-deficient HBV-positive hepatocellular carcinoma cells. Biochem Biophys Res Commun. 2012 May 25;422(1):103-8. doi: 10.1016/j.bbrc.2012.04.115. Epub 2012 Apr 30. PubMed PMID: 22564734.

6: Choi S, Toledo LI, Fernandez-Capetillo O, Bakkenist CJ. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells. DNA Repair (Amst). 2011 Oct 10;10(10):1000-1; author reply 1002. doi: 10.1016/j.dnarep.2011.07.013. Epub 2011 Aug 23. PubMed PMID: 21865098; PubMed Central PMCID: PMC3189494.

7: Takahashi A, Mori E, Su X, Nakagawa Y, Okamoto N, Uemura H, Kondo N, Noda T, Toki A, Ejima Y, Chen DJ, Ohnishi K, Ohnishi T. ATM is the predominant kinase involved in the phosphorylation of histone H2AX after heating. J Radiat Res. 2010;51(4):417-22. Epub 2010 Apr 24. PubMed PMID: 20448412.

8: Alao JP, Sunnerhagen P. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation. Radiat Oncol. 2009 Nov 10;4:51. doi: 10.1186/1748-717X-4-51. PubMed PMID: 19903334; PubMed Central PMCID: PMC2777912.

9: Normile D. Scientific misconduct. Science retracts discredited paper; bitter patent dispute continues. Science. 2009 Apr 24;324(5926):450-1. doi: 10.1126/science.324_450. PubMed PMID: 19390012.

10: Crescenzi E, Palumbo G, de Boer J, Brady HJ. Ataxia telangiectasia mutated and p21CIP1 modulate cell survival of drug-induced senescent tumor cells: implications for chemotherapy. Clin Cancer Res. 2008 Mar 15;14(6):1877-87. doi: 10.1158/1078-0432.CCR-07-4298. PubMed PMID: 18347191.